For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of L-Leucine Methyl Ester Hydrochloride (H-Leu-OMe.HCl)
L-Leucine methyl ester hydrochloride (H-Leu-OMe.HCl) is a crucial derivative of the essential amino acid L-leucine. It serves as a fundamental building block in peptide synthesis and is a key intermediate in the development of various pharmaceutical compounds[1][2][3]. The protection of the carboxylic acid as a methyl ester allows for selective reactions at the amino group, making it an indispensable tool in medicinal chemistry and organic synthesis[4][5]. This guide provides a comprehensive overview of its synthesis and the analytical methods used for its characterization.
Synthesis of H-Leu-OMe.HCl
The synthesis of H-Leu-OMe.HCl is primarily achieved through the esterification of L-leucine. Several methods are commonly employed, with the choice often depending on scale, available reagents, and desired purity.
Fischer-Speier Esterification with an Acid Catalyst
The most traditional method is the Fischer-Speier esterification, which involves reacting L-leucine with methanol in the presence of a strong acid catalyst, such as hydrogen chloride (HCl) gas or sulfuric acid (H₂SO₄)[2][6]. The reaction drives the equilibrium towards the ester product.
Thionyl Chloride Method
A highly effective method involves the use of thionyl chloride (SOCl₂) in methanol[4][5]. Thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification. This method is often favored for its high yields and the convenient generation of the necessary acid catalyst[7][8].
Trimethylchlorosilane (TMSCl) Method
A more modern and operationally simpler approach utilizes trimethylchlorosilane (TMSCl) in methanol[4][9]. This method offers mild reaction conditions, good to excellent yields, and avoids the use of highly corrosive reagents like thionyl chloride or bubbling HCl gas, making it a convenient alternative[4][5][8].
Summary of Synthesis Methods
| Method | Reagents | Key Advantages | Typical Yield | Reference |
| Fischer-Speier Esterification | L-Leucine, Methanol, HCl (gas) or H₂SO₄ | Well-established, cost-effective | Good to Excellent | [2][6] |
| Thionyl Chloride | L-Leucine, Methanol, Thionyl Chloride (SOCl₂) | High yields, in situ catalyst generation | Excellent | [7][10] |
| Trimethylchlorosilane (TMSCl) | L-Leucine, Methanol, Trimethylchlorosilane (TMSCl) | Mild conditions, operational simplicity, high yields | 95-98% | [9] |
Experimental Protocols
Synthesis via Trimethylchlorosilane (TMSCl) Method
This protocol is adapted from a reported facile synthesis method[9].
Materials:
-
L-leucine (1 equivalent)
-
Methanol (MeOH), anhydrous
-
Trimethylchlorosilane (TMSCl) (2 equivalents)
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
Place L-leucine (e.g., 3.0 g, 22.87 mmol) into a clean, dry round bottom flask.
-
Add anhydrous methanol (e.g., 60 mL) to dissolve the L-leucine.
-
Slowly add trimethylchlorosilane (e.g., 6.0 mL, 47.27 mmol) to the solution in a dropwise manner while stirring. An exothermic reaction may be observed.
-
Stir the resulting solution at room temperature for approximately 8-12 hours[9].
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess solvent and volatile reagents under reduced pressure using a rotary evaporator.
-
The resulting white solid is the desired product, L-Leucine methyl ester hydrochloride[9]. The product can be further purified by trituration with diethyl ether if necessary[10].
Characterization Protocols
a) Melting Point Determination:
-
Place a small amount of the dried, crystalline product into a capillary tube.
-
Use a standard melting point apparatus to determine the temperature range over which the solid melts. The literature value is typically in the range of 145-155 °C[1][11][12].
b) Optical Rotation Measurement:
-
Prepare a solution of known concentration (e.g., c = 2 in H₂O)[11][12].
-
Use a polarimeter to measure the optical rotation of the solution at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.
-
The specific rotation [α] is a key indicator of enantiomeric purity[13][14][15].
c) NMR Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The spectrum will show characteristic peaks for the methyl ester protons, the alpha-hydrogen, and the protons of the isobutyl side chain[10][16].
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in the same solvent. This will show distinct signals for the carbonyl carbon, the alpha-carbon, the methoxy carbon, and the carbons of the isobutyl group[10][17].
d) FT-IR Spectroscopy:
-
Prepare a sample (e.g., as a KBr pellet or using an ATR accessory).
-
Acquire the infrared spectrum. Key characteristic peaks include the C=O stretch of the ester (around 1735-1750 cm⁻¹), N-H stretches of the ammonium salt, and C-H stretches[10].
e) Mass Spectrometry (MS):
-
Use a suitable ionization technique (e.g., Electrospray Ionization, ESI).
-
The mass spectrum will show the molecular ion peak corresponding to the free base form of the molecule ([M+H]⁺)[10][18].
Characterization Data
The identity and purity of synthesized H-Leu-OMe.HCl are confirmed through various analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆ClNO₂ | [1][10][11] |
| Molecular Weight | 181.66 g/mol | [11][12][19] |
| Appearance | White to off-white crystalline powder | [1][3][12] |
| Melting Point | 150-153 °C (decomposes) | [3][11] |
| Specific Optical Rotation | [α]²⁰/D = +12° to +14° (c=2, H₂O) | [3][11] |
| Purity (HPLC) | ≥98% | [1] |
Spectroscopic Data
| Technique | Observed Data / Characteristic Peaks | Reference |
| ¹H NMR (DMSO-d₆) | δ ~8.5 (br s, 3H, NH₃⁺), ~4.0 (t, 1H, α-CH), ~3.7 (s, 3H, OCH₃), ~1.7 (m, 2H, β-CH₂), ~1.5 (m, 1H, γ-CH), ~0.9 (d, 6H, δ-CH₃) | [10] |
| ¹³C NMR (DMSO-d₆) | δ ~170 (C=O), ~52 (α-C), ~52 (OCH₃), ~40 (β-C), ~24 (γ-C), ~22 (δ-C) | [10][17] |
| FT-IR (cm⁻¹) | ~2960 (C-H stretch), ~1735 (C=O ester stretch), ~1517 (N-H bend) | [10] |
| Mass Spec. (ESI-MS) | m/z: 146.1 ([M+H]⁺) | [10] |
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 3. H-Leu-OMe.HCl - SRIRAMCHEM [sriramchem.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters | MDPI [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. L-tert-Leucine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 12. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 13. A general method to predict optical rotations of chiral molecules from their structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. rsc.org [rsc.org]
- 17. spectrabase.com [spectrabase.com]
- 18. A simple method for differentiating Leu and Ile in peptides. The negative-ion mass spectra of [M-H]- ions of phenylthiohydantoin Leu and Ile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
